molecular formula C10H15NO B3217514 1-Amino-4-phenylbutan-2-ol CAS No. 117974-11-5

1-Amino-4-phenylbutan-2-ol

Cat. No. B3217514
Key on ui cas rn: 117974-11-5
M. Wt: 165.23 g/mol
InChI Key: LUPIFLARJQGECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946278B2

Procedure details

2-(2-phenylethyl)oxirane (8.0 g, 54 mmol) was placed in a sealed tube with 7N NH3-MeOH (130 mL) and stirred 2 hours at 70° C. followed by concentration to a clear oil (and was used without further purification in the following step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]2[CH2:11][O:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH3:12].CO>>[NH2:12][CH2:11][CH:9]([OH:10])[CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1OC1
Name
Quantity
130 mL
Type
reactant
Smiles
N.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred 2 hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to a clear oil (and
CUSTOM
Type
CUSTOM
Details
was used without further purification in the following step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCC(CCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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